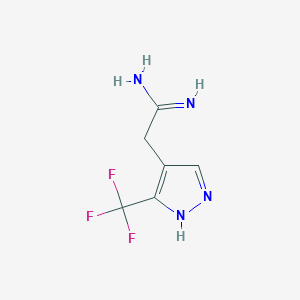

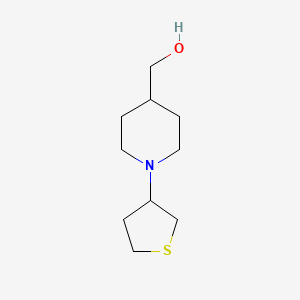

![molecular formula C10H14N2 B1472384 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1326240-64-5](/img/structure/B1472384.png)

1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been realized through various methods. One method involves the direct asymmetric intramolecular aza-Friedel–Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid . Another method involves a pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes, which first generates imidazolidines, containing an N-vinylpropargylamine fragment .Molecular Structure Analysis

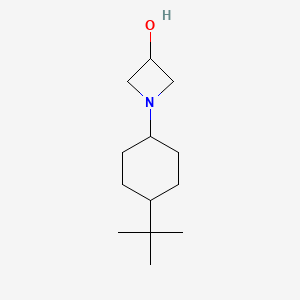

The molecular structure of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine consists of a pyrrole ring and a pyrazine ring.Chemical Reactions Analysis

The transformation of 2-imidazolines into 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been realized. A pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes (2 equiv) first generates imidazolidines, containing an N-vinylpropargylamine fragment .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine include a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol.Applications De Recherche Scientifique

Proteomics Research

The compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the given compound, have shown antimicrobial activity . They can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infectious diseases.

Anti-inflammatory Activity

These derivatives have also demonstrated anti-inflammatory activity . They could be used to reduce inflammation in the body, which is a key factor in many health conditions, including arthritis and asthma.

Antiviral Activity

The compound has shown potential as an antiviral agent . This means it could be used to treat viral infections, such as influenza or HIV.

Antifungal Activity

Pyrrolopyrazine derivatives have exhibited antifungal activity . They could be used to treat fungal infections, which can occur in various parts of the body.

Antioxidant Activity

These compounds have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor Activity

The compound has potential antitumor activity . This suggests it could be used in cancer treatment, specifically in inhibiting the growth of tumors.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have been found to inhibit kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of certain kinases is a therapeutic strategy in treating cancer.

Orientations Futures

Pyrrolopyrazine, as a biologically active scaffold, contains a pyrrole and a pyrazine ring and exhibits a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mécanisme D'action

Target of Action

Compounds with the pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given the broad range of biological activities associated with this compound, it is likely that multiple pathways are affected. These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

The molecular and cellular effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine’s action are likely diverse, given its wide range of biological activities . These effects could potentially include the inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, inhibition of fungal growth, reduction of oxidation, inhibition of tumor growth, and inhibition of kinase activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine These factors could include the pH of the environment, the presence of other compounds, temperature, and more

Propriétés

IUPAC Name |

1-cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-9-10(8-3-4-8)11-5-7-12(9)6-1/h1-2,6,8,10-11H,3-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKDKVNBUYMSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C3=CC=CN3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

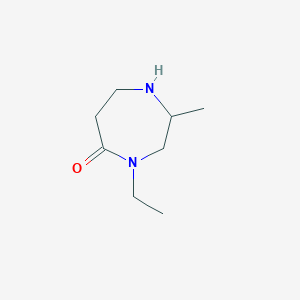

![2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472313.png)

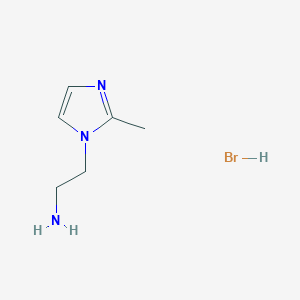

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1472316.png)

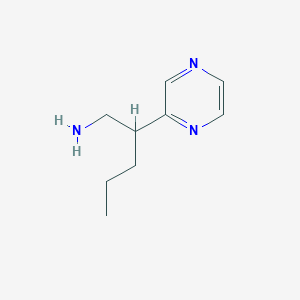

![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)